5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridine derivative and an oxazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, darunter Pharmazeutika und Agrochemikalien.
Biologie: Sie kann als Sonde oder Ligand in biochemischen Assays dienen, um die Enzymaktivität, Proteininteraktionen oder zelluläre Prozesse zu untersuchen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende, antimikrobielle oder Antikrebsaktivitäten.
Industrie: Sie kann Anwendung bei der Entwicklung neuer Materialien finden, wie z. B. Polymere, Farbstoffe oder Katalysatoren.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-N-(2-Oxopyridin-3-yliden)-1,2-oxazol-3-carboxamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Biomoleküle sein. Die Verbindung kann ihre Wirkung durch Bindung an diese Zielstrukturen und Modulation ihrer Aktivität ausüben, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 5-Methyl-N-(2-Oxopyridin-3-yliden)-1,2-oxazol-3-carboxamid umfassen andere heterocyclische Verbindungen mit Pyridin- und Oxazolringen, wie z. B.:
- 5-Methyl-N-(2-Oxopyridin-3-yliden)-1,2-oxazol-4-carboxamid
- 5-Methyl-N-(2-Oxopyridin-3-yliden)-1,2-thiazol-3-carboxamid
- 5-Methyl-N-(2-Oxopyridin-3-yliden)-1,2-imidazol-3-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 5-Methyl-N-(2-Oxopyridin-3-yliden)-1,2-oxazol-3-carboxamid liegt in seinen spezifischen strukturellen Merkmalen und funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können.
Eigenschaften
Molekularformel |
C10H7N3O3 |
---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H7N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3 |
InChI-Schlüssel |
OXJDEACNSUEBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)N=C2C=CC=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.